molecular formula C21H26O9 B2999997 Calealactone B CAS No. 95349-43-2

Calealactone B

Cat. No.: B2999997
CAS No.: 95349-43-2
M. Wt: 422.43
InChI Key: BRBRVKOYZAMSBL-PXFMFDQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calealactone B is typically isolated from the methanol extract of the leaves of Calea pinnatifida. The isolation process involves chromatographic fractionation of the dichloromethane phase of the methanol extract. High-performance liquid chromatography (HPLC) is used to separate and purify the compound .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources, specifically the leaves of Calea pinnatifida .

Chemical Reactions Analysis

Types of Reactions

Calealactone B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of this compound .

Comparison with Similar Compounds

Calealactone B is structurally similar to other sesquiterpene lactones such as calein C and its derivatives. it exhibits unique cytotoxic properties that distinguish it from other related compounds .

This compound’s unique structural features and biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(1R,3R,4S,6S,8R,9R,10S,11S)-9-acetyloxy-8-hydroxy-3,8-dimethyl-12-methylidene-7,13-dioxo-5,14-dioxatricyclo[9.3.0.04,6]tetradecan-10-yl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O9/c1-8(2)19(24)30-15-13-10(4)20(25)28-12(13)7-9(3)14-16(29-14)17(23)21(6,26)18(15)27-11(5)22/h9,12-16,18,26H,1,4,7H2,2-3,5-6H3/t9-,12-,13+,14+,15+,16+,18-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBRVKOYZAMSBL-PXFMFDQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(C(C(=O)C3C1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)[C@@H]3[C@H]1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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